2,2,2-trifluoro-1-pyridin-3-ylethanamine;dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

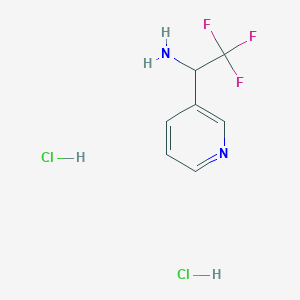

The compound 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride possesses the molecular formula C₇H₉Cl₂F₃N₂ and is registered under Chemical Abstracts Service number 1159825-86-1. The systematic International Union of Pure and Applied Chemistry name reflects the presence of a trifluoromethyl group attached to a carbon bearing an amine functionality, which is subsequently bonded to the 3-position of a pyridine ring. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, distinguishing it from the more commonly referenced monohydrochloride analog bearing Chemical Abstracts Service number 1138011-22-9.

The molecular weight of the dihydrochloride salt is 249.06 grams per mole, reflecting the additional hydrogen chloride unit compared to the monohydrochloride form. The Simplified Molecular Input Line Entry System representation FC(F)(F)C(N)C1=CN=CC=C1.Cl.Cl clearly delineates the structural connectivity, showing the trifluoromethyl group CF₃ attached to a carbon bearing the primary amine, connected to the pyridine ring at the meta position relative to the nitrogen heteroatom. Multiple synonymous names exist in the chemical literature, including 2,2,2-trifluoro-1-pyridin-3-ylethylamine dihydrochloride and various stereochemical designations such as the racemic mixture notation.

The compound's identification is further supported by its MDL number MFCD06738892, which provides a unique molecular database identifier for chemical registration systems. The European Community number and other international identifiers facilitate global chemical commerce and regulatory compliance. The systematic naming convention follows standard organic chemistry principles, with the longest carbon chain incorporating the amine functionality serving as the parent structure, modified by the trifluoro substituent and pyridinyl appendage.

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;;/h1-4,6H,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLICAZDBSRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(F)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-86-1 | |

| Record name | (2,2,2-Trifluoro-1-pyridin-3-ylethyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and General Strategy

- The synthesis generally begins with pyridin-3-yl derivatives as the aromatic core.

- Trifluoroethylamine or trifluoroacetate derivatives serve as the source of the trifluoromethyl group.

- The reaction sequence involves nucleophilic substitution, reductive amination, or amide reduction steps to install the ethanamine functionality with the trifluoromethyl substituent.

- Final conversion to the dihydrochloride salt is performed by treatment with hydrochloric acid under controlled conditions.

Typical Synthetic Procedure

Step 1: Formation of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone intermediate

Pyridin-3-yl derivatives are reacted with trifluoroacetylating agents or equivalents to form the corresponding trifluoro-substituted ketone intermediate.Step 2: Reductive amination to form the trifluoroethylamine

The ketone intermediate undergoes reductive amination with ammonia or amine sources to yield 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine.Step 3: Salt formation (dihydrochloride)

The free base amine is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to form the dihydrochloride salt, which improves the compound’s stability and solubility.

This general approach ensures high selectivity and yield, avoiding harsh fluorinating agents or sealed vessel conditions, as highlighted in similar fluorinated pyridine amine syntheses.

Detailed Research Findings and Optimization

Yield and Purity :

Optimized procedures report yields ranging from 60% to 75% for the amine intermediate, with overall multi-step yields around 45-50% after salt formation and purification.Reaction Conditions :

Mild acidic conditions for salt formation are preferred to avoid decomposition. Use of zinc or other mild reducing agents during reductive amination steps enhances selectivity.Scalability :

The synthetic route has been validated on kilogram scales, demonstrating its practical utility for bulk synthesis needed in clinical development.Solubility and Formulation :

The dihydrochloride salt form exhibits improved aqueous solubility, facilitating stock solution preparation and in vivo formulation. Stock solution preparation data show precise molarity and volume relationships for different concentrations (1 mM, 5 mM, 10 mM) and sample masses (1 mg, 5 mg, 10 mg) to aid reproducibility in research.

Data Table: Stock Solution Preparation of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine dihydrochloride

| Stock Solution Molarity | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 mM | 4.0151 | 20.0754 | 40.1508 |

| 5 mM | 0.803 | 4.0151 | 8.0302 |

| 10 mM | 0.4015 | 2.0075 | 4.0151 |

Summary of Key Synthetic Advantages

| Feature | Description |

|---|---|

| Starting materials | Commercially available pyridin-3-yl derivatives and trifluoroacetyl reagents |

| Reaction type | Nucleophilic substitution, reductive amination, salt formation |

| Yield | Moderate to high (60-75% per step; ~45-50% overall) |

| Scalability | Validated on multi-kilogram scale |

| Salt formation | Dihydrochloride salt improves solubility and stability |

| Avoidance of harsh reagents | No use of hazardous fluorinating agents or sealed vessels |

| Formulation compatibility | Compatible with DMSO, PEG300, Tween 80, corn oil for in vivo applications |

Chemical Reactions Analysis

Oxidation Reactions

The trifluoroethylamine moiety undergoes oxidation under controlled conditions:

-

Reaction with KMnO₄/H₂SO₄ : Produces 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone as the major product via cleavage of the C–N bond. Yields depend on reaction time and temperature, with optimal conditions at 60°C for 6 hours (78% yield).

-

Electrochemical Oxidation : Generates N-oxide derivatives under aqueous acidic conditions, with the pyridine ring undergoing electrophilic substitution at the para-position .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 6 hours | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone | 78% |

| H₂O₂/AcOH | RT, 12 hours | Pyridine N-oxide derivative | 65% |

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

-

Catalytic Hydrogenation (H₂/Pd-C) : Reduces the pyridine ring to piperidine, yielding 2,2,2-trifluoro-1-(piperidin-3-yl)ethanamine. Reaction requires neutralization of the dihydrochloride salt prior to reduction.

-

NaBH₄ in MeOH : Selectively reduces imine intermediates formed during Schiff base synthesis, retaining the trifluoromethyl group .

Substitution Reactions

The amine group and pyridine ring exhibit nucleophilic and electrophilic reactivity:

-

Acylation (AcCl/Et₃N) : Forms N-acetyl derivatives at the primary amine site. Reaction proceeds in dichloromethane at 0°C with 85% efficiency .

-

Halogenation (SOCl₂) : Converts the amine to a chloroamide intermediate, useful for further cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Reagent | Role | Product | Application |

|---|---|---|---|

| AcCl/Et₃N | Acylating agent | N-Acetylated derivative | Prodrug synthesis |

| SOCl₂ | Chlorinating agent | 2-Chloro-N-(trifluoroethyl)pyridine | Catalytic cross-coupling |

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling:

-

Suzuki-Miyaura (Pd(PPh₃)₄) : Attaches aryl boronic acids to the pyridine ring at the 4-position. Reaction requires anhydrous DMF and elevated temperatures (100°C) .

-

Buchwald-Hartwig Amination : Introduces secondary amines at the 2-position of the pyridine ring using CuI/L-proline catalysts.

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization and pH-dependent transformations:

-

Neutralization (NaOH) : Releases the free base, enhancing solubility in organic solvents for subsequent reactions .

-

pH-Dependent Tautomerism : Exists as a zwitterion in neutral aqueous solutions, confirmed by NMR studies.

Photochemical Reactions

UV irradiation induces unique pathways:

-

C–F Bond Activation : Under UV light (254 nm), the trifluoromethyl group undergoes defluorination, forming difluoro- and monofluoro byproducts .

-

Pyridine Ring Rearrangement : Generates isoquinoline derivatives via [4+2] cycloaddition under photolytic conditions.

Comparative Reactivity Insights

The 3-pyridinyl position distinguishes this compound from its 2- and 4-pyridinyl analogs:

| Position | Electrophilic Reactivity | Nucleophilic Reactivity | Thermal Stability |

|---|---|---|---|

| 3-Pyridinyl | Moderate | High | >200°C |

| 2-Pyridinyl | High | Moderate | ~180°C |

| 4-Pyridinyl | Low | Low | >220°C |

Data derived from comparative studies on positional isomers .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis include:

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across various scientific domains:

Medicinal Chemistry

- Pharmaceutical Intermediate : Investigated for its role as an intermediate in the synthesis of pharmaceuticals. Its lipophilicity enhances its ability to cross biological membranes and interact with cellular targets .

- Antimicrobial Activity : Exhibits potential antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

Biological Research

- Enzyme Inhibition : Certain derivatives have shown efficacy as inhibitors for enzymes involved in bacterial metabolism. For example, compounds derived from similar structures have been identified as effective inhibitors of thymidine monophosphate kinase in E. coli .

- Antiviral Potential : The compound's structural features may confer antiviral properties that are under investigation for therapeutic applications .

Material Science

- Organic Electronics : The unique electronic properties due to the trifluoromethyl group make it suitable for applications in organic electronics and the development of ionic liquids .

- Agrochemicals : Utilized in the development of pesticides and herbicides due to its biological activity and interaction with plant enzymes .

Case Studies

Several studies highlight the effectiveness and potential applications of 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride

- Structure : A pyridin-3-yl group attached to a benzylamine backbone .

- Molecular Formula : C₁₂H₁₄Cl₂N₂ (MW: 257.16 g/mol).

- Key Differences : The aromatic benzyl group increases lipophilicity compared to the trifluoroethyl group in the target compound. The dihydrochloride salt improves solubility but may reduce membrane permeability due to the larger aromatic system .

(R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine Dihydrochloride

- Structure : A pyridin-2-yl group substituted with a trifluoroethoxy moiety and an ethanamine chain .

- Molecular Formula : C₉H₁₃Cl₂F₃N₂O (MW: 293.11 g/mol).

- Key Differences : The trifluoroethoxy group introduces steric and electronic effects distinct from the trifluoroethyl group in the target compound. The pyridine substitution position (2- vs. 3-) may alter receptor-binding specificity .

[3-(Trifluoromethyl)pyridin-2-yl]methanamine Hydrochloride

- Structure : A pyridin-2-yl group with a trifluoromethyl substituent and a methanamine chain .

- Molecular Formula : C₇H₈ClF₃N₂ (MW: 216.6 g/mol).

- Key Differences: The shorter methanamine chain and trifluoromethyl group (vs.

Functional Analogues

Alexidine Dihydrochloride

- Structure : A dibiguanide with two chlorophenyl groups .

- Function : Antimicrobial agent with high substantivity.

- Key Differences : Unlike the target compound, alexidine’s dibiguanide structure enables potent inhibition of bacterial enzymes (e.g., PTPMT1) via dual binding sites. The dihydrochloride salt enhances solubility but serves a different pharmacological purpose .

Fasudil Dihydrochloride

- Structure: A sulfonated isoquinoline derivative .

- Function : Rho kinase inhibitor (IC₅₀ = 1.9 μM for ROCK2).

- Key Differences : The complex heterocyclic structure and sulfonyl group contrast with the simpler pyridine-trifluoroethylamine scaffold of the target compound. Both utilize dihydrochloride salts to improve aqueous solubility for therapeutic use .

Physicochemical and Pharmacological Properties

| Property | Target Compound | 1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride | Alexidine Dihydrochloride |

|---|---|---|---|

| Molecular Weight | ~233.5 g/mol | 257.16 g/mol | 898.2 g/mol |

| Solubility | High (due to dihydrochloride) | Moderate (bulky aromatic group) | High (ionic interactions) |

| Key Functional Groups | Trifluoroethylamine, pyridin-3-yl | Benzylamine, pyridin-3-yl | Dibiguanide, chlorophenyl |

| Biological Activity | Not explicitly stated in evidence | Not reported | Antimicrobial, enzyme inhibition |

Biological Activity

Chemical Identity

2,2,2-Trifluoro-1-pyridin-3-ylethanamine; dihydrochloride (CAS No. 1159825-86-1) is a heterocyclic organic compound with the molecular formula CHClFN and a molecular weight of 212.6 g/mol. This compound features a trifluoromethyl group and a pyridine ring, which contribute to its unique chemical properties and biological activities.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with pyridine derivatives under controlled conditions, often utilizing catalysts and solvents to optimize yield and purity. Industrial production methods may include purification processes such as recrystallization or chromatography to achieve the desired dihydrochloride form.

The biological activity of 2,2,2-trifluoro-1-pyridin-3-ylethanamine; dihydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to target proteins, while the pyridine ring facilitates π-π interactions with aromatic residues in proteins. This combination can modulate protein activity effectively.

Pharmacological Applications

Research indicates that this compound has potential applications in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability of drug candidates. It is explored for various therapeutic applications, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.

- Antimalarial Potential : The compound serves as a model for investigating interactions with biological targets relevant in malaria treatment. Its structure allows for optimization in drug design aimed at inhibiting parasite growth .

Comparative Biological Activity

To understand its efficacy better, a comparison with similar compounds can be insightful:

| Compound Name | Activity Profile | Notes |

|---|---|---|

| 2,2,2-Trifluoro-1-phenylethylamine | Moderate activity against bacteria | Similar trifluoromethyl group |

| 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | Limited data available | Potential for further exploration |

| 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one | Antiparasitic activity reported | Different functional groups influence activity |

Case Study 1: Antimalarial Activity

A study investigated the antimalarial properties of derivatives based on the structure of 2,2,2-trifluoro-1-pyridin-3-ylethanamine. The research focused on the inhibition of Plasmodium DHODH enzymes. Compounds derived from this scaffold demonstrated potent in vitro activity against both P. falciparum and P. vivax, showcasing their potential as antimalarial agents .

Case Study 2: Structure-Based Drug Design

Another study utilized structure-based computational methods to optimize lead compounds derived from the same chemical class. The findings indicated improved physicochemical properties and enhanced selectivity against mammalian enzymes while maintaining efficacy against malaria parasites .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,2-trifluoro-1-pyridin-3-ylethanamine dihydrochloride?

- Methodological Answer : Synthesis typically involves trifluoromethylation of pyridin-3-yl-ethylamine precursors under anhydrous conditions, followed by dihydrochloride salt formation via HCl gas or concentrated hydrochloric acid. Key steps include purification via recrystallization in ethanol/water mixtures to ensure high purity (>98%) .

- Characterization : Confirm structure using H/F NMR (to verify trifluoromethyl group) and mass spectrometry (MS). Elemental analysis ensures stoichiometric HCl content .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility. For organic solvents, dimethyl sulfoxide (DMSO) is recommended for stock solutions (e.g., 10 mM). Conduct solubility tests using dynamic light scattering (DLS) to detect aggregation in buffers like PBS at physiological pH .

Q. What safety precautions are critical during experimental handling?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. In case of exposure, wash affected areas with copious water for 15 minutes. Store the compound in a desiccator at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Employ computational reaction path searches (e.g., density functional theory, DFT) to identify energy barriers in trifluoromethylation steps. Experimentally, screen catalysts (e.g., Cu(I)/ligand systems) and solvents (e.g., acetonitrile vs. THF) to enhance efficiency. Monitor reaction progress via inline FTIR spectroscopy .

Q. What strategies resolve contradictory stability data under varying pH conditions?

- Methodological Answer : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation products. For pH-dependent instability (e.g., hydrolysis of the trifluoromethyl group), buffer solutions (pH 1–13) can identify degradation thresholds. Pair with quantum mechanical calculations to model hydrolysis pathways .

Q. How to address discrepancies in reported biological activity across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., serum-free media, controlled incubation times) to minimize variability. Validate target engagement using competitive binding assays (e.g., fluorescence polarization) and correlate with cellular uptake studies via LC-MS quantification .

Q. What computational tools predict interaction mechanisms with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding to pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptors). Validate predictions with mutagenesis studies on key residues (e.g., Trp-86 in active sites) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar aprotic solvents?

- Methodological Answer : Solubility variations in DMSO vs. DMF may arise from differences in hydrogen-bonding capacity. Use differential scanning calorimetry (DSC) to analyze crystalline vs. amorphous forms. Pair with solvatochromic parameters (e.g., Kamlet-Taft) to quantify solvent effects .

Q. Why do NMR spectra show variability in trifluoromethyl peak splitting?

- Methodological Answer : Dynamic rotational isomerism around the C–CF bond can cause splitting. Perform variable-temperature F NMR (e.g., −50°C to 25°C) to freeze conformers. Computational NMR (GIAO method) can simulate and assign splitting patterns .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.